molecular formula C27H20 B14350764 5,11-Diphenyl-8H-cyclohepta[b]naphthalene CAS No. 95895-30-0

5,11-Diphenyl-8H-cyclohepta[b]naphthalene

Cat. No.: B14350764
CAS No.: 95895-30-0
M. Wt: 344.4 g/mol
InChI Key: LCZZDOSFLXFSJD-UHFFFAOYSA-N
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Description

5,11-Diphenyl-8H-cyclohepta[b]naphthalene is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings

Preparation Methods

The synthesis of 5,11-Diphenyl-8H-cyclohepta[b]naphthalene typically involves multiple steps, starting with the formation of the cyclohepta[b]naphthalene core. One method involves the cyclization of methyl 3-(1-naphthoyl)propionate to form 2,3-dihydrocyclohepta[de]naphthalene-1,4-dione, which can then be further modified to introduce the diphenyl groups . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

5,11-Diphenyl-8H-cyclohepta[b]naphthalene can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 5,11-Diphenyl-8H-cyclohepta[b]naphthalene exerts its effects is primarily through its interactions with other molecules. Its aromatic rings can participate in π-π interactions, and its quinone derivatives can act as electron acceptors in redox reactions . These properties make it useful in various chemical and biological processes.

Comparison with Similar Compounds

Similar compounds to 5,11-Diphenyl-8H-cyclohepta[b]naphthalene include:

The uniqueness of this compound lies in its specific arrangement of aromatic rings and diphenyl groups, which confer unique chemical and physical properties.

Properties

CAS No.

95895-30-0

Molecular Formula

C27H20

Molecular Weight

344.4 g/mol

IUPAC Name

5,11-diphenyl-8H-cyclohepta[b]naphthalene

InChI

InChI=1S/C27H20/c1-4-12-20(13-5-1)26-22-16-8-3-9-17-23(22)27(21-14-6-2-7-15-21)25-19-11-10-18-24(25)26/h1-2,4-19H,3H2

InChI Key

LCZZDOSFLXFSJD-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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